molecular formula C14H19F2N5O B2454598 N-(1-cyanocyclohexyl)-2-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]amino}acetamide CAS No. 2094591-59-8

N-(1-cyanocyclohexyl)-2-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]amino}acetamide

Cat. No. B2454598
CAS RN: 2094591-59-8
M. Wt: 311.337
InChI Key: UGOGCJMCTKBUDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-cyanocyclohexyl)-2-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]amino}acetamide, commonly known as CCPA, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CCPA is a potent and selective agonist of the adenosine A1 receptor, a G protein-coupled receptor that is widely distributed in the central nervous system and peripheral tissues.

Mechanism of Action

CCPA acts as a selective agonist of the adenosine A1 receptor, which is involved in the regulation of various physiological processes, including neurotransmission, cardiovascular function, and immune response. Activation of the adenosine A1 receptor by CCPA leads to the inhibition of adenylate cyclase, resulting in a decrease in intracellular cAMP levels. This leads to the modulation of various downstream signaling pathways, including the activation of potassium channels and the inhibition of calcium channels.
Biochemical and Physiological Effects:
CCPA has been shown to have a wide range of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of blood pressure and heart rate, and the inhibition of inflammatory cytokine production. CCPA has also been found to have antioxidant and anti-apoptotic effects, which may contribute to its neuroprotective properties.

Advantages and Limitations for Lab Experiments

CCPA is a highly selective agonist of the adenosine A1 receptor, making it a valuable tool for studying the physiological and pharmacological effects of adenosine receptor activation. Its synthetic nature allows for precise control over its chemical structure and purity, making it a reliable compound for scientific research. However, CCPA has limitations in terms of its solubility and stability, which can affect its bioavailability and efficacy in in vivo experiments.

Future Directions

There are several future directions for the study of CCPA. One area of interest is the investigation of its potential therapeutic applications in neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease. Additionally, further research is needed to elucidate the mechanisms underlying its anti-inflammatory effects and its potential use in the treatment of autoimmune diseases. Finally, the development of novel analogs of CCPA with improved pharmacokinetic properties may lead to the discovery of more potent and selective adenosine A1 receptor agonists.

Synthesis Methods

CCPA can be synthesized by the reaction of N-cyclohexyl-2-aminoacetonitrile with 1-(2,2-difluoroethyl)-1H-pyrazol-4-amine in the presence of acetic acid and acetic anhydride. The resulting product is then treated with chloroacetyl chloride to yield CCPA. The synthesis of CCPA has been optimized to produce high yields and purity, making it a viable compound for scientific research.

Scientific Research Applications

CCPA has been extensively studied for its potential therapeutic applications in various diseases and conditions. It has been shown to have neuroprotective effects in animal models of Parkinson's disease, Alzheimer's disease, and ischemic stroke. CCPA has also been found to have anti-inflammatory effects in models of rheumatoid arthritis and colitis. Additionally, CCPA has been investigated for its potential use in the treatment of cardiovascular diseases, such as hypertension and myocardial infarction.

properties

IUPAC Name

N-(1-cyanocyclohexyl)-2-[[1-(2,2-difluoroethyl)pyrazol-4-yl]amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19F2N5O/c15-12(16)9-21-8-11(6-19-21)18-7-13(22)20-14(10-17)4-2-1-3-5-14/h6,8,12,18H,1-5,7,9H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGOGCJMCTKBUDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C#N)NC(=O)CNC2=CN(N=C2)CC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19F2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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